3,4-Dihydroxy-2-methoxyxanthone
Overview
Description
3,4-Dihydroxy-2-methoxyxanthone is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. The structure of this compound includes a dibenzo-γ-pyrone scaffold with hydroxyl and methoxy substituents, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 3,4-Dihydroxy-2-methoxyxanthone, typically involves the cyclization of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of xanthones often employs similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of microwave heating has been explored to further enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-2-methoxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form dihydroxanthones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxanthones.
Substitution: Various substituted xanthones depending on the reagents used
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The biological activities of 3,4-Dihydroxy-2-methoxyxanthone are attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, modulate signaling pathways related to inflammation, and induce apoptosis in cancer cells. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 1,7-Dihydroxy-3-methoxyxanthone
Comparison: 3,4-Dihydroxy-2-methoxyxanthone is unique due to its specific substitution pattern, which influences its solubility, reactivity, and biological activity. Compared to other xanthones, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
3,4-dihydroxy-2-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-10-6-8-11(15)7-4-2-3-5-9(7)19-14(8)13(17)12(10)16/h2-6,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMBJBJZWDNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.